

# O-Phospho-L-serine- $^{13}\text{C}_3,^{15}\text{N}$ : A Technical Guide for Researchers

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## Compound of Interest

Compound Name: O-Phospho-L-serine- $^{13}\text{C}_3,^{15}\text{N}$

Cat. No.: B12406804

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This technical guide provides an in-depth overview of the chemical properties, metabolic significance, and analytical applications of O-Phospho-L-serine- $^{13}\text{C}_3,^{15}\text{N}$ , a stable isotope-labeled compound crucial for advanced research in metabolomics, proteomics, and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors.

## Core Chemical Properties

O-Phospho-L-serine- $^{13}\text{C}_3,^{15}\text{N}$  is the isotopically labeled form of O-Phospho-L-serine, where three carbon atoms are replaced with Carbon-13 ( $^{13}\text{C}$ ) and one nitrogen atom is replaced with Nitrogen-15 ( $^{15}\text{N}$ ). This labeling provides a distinct mass shift, making it an ideal internal standard for quantitative analysis by mass spectrometry and a tracer for metabolic flux analysis.

Property	Value	Reference
Molecular Formula	$^{13}\text{C}_3\text{H}_8^{15}\text{NO}_6\text{P}$	[1]
Molecular Weight	189.04 g/mol	[1]
CAS Number	2734706-69-3	[2]
Appearance	Off-white to light yellow solid	[1]
Purity (HPLC)	99.19%	[1]
Isotopic Enrichment	99.0%	[1]
Solubility	Slightly soluble in aqueous acid, DMSO, and water.	
Storage	4°C, sealed storage, away from moisture. In solvent: -80°C for 6 months; -20°C for 1 month (sealed storage, away from moisture).	[2]

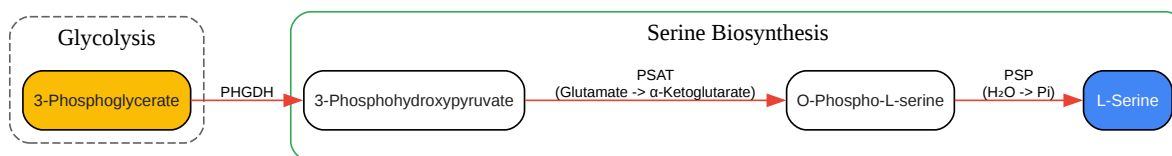
## Metabolic Significance and Signaling Pathways

O-Phospho-L-serine is a key intermediate in the phosphorylated pathway of L-serine biosynthesis, a crucial metabolic route for the de novo synthesis of this non-essential amino acid. L-serine and its derivatives are fundamental for numerous cellular processes, including protein synthesis, nucleotide biosynthesis, and the formation of sphingolipids and phospholipids.

The biosynthesis of L-serine from the glycolytic intermediate 3-phosphoglycerate involves three enzymatic steps:

- Oxidation: 3-phosphoglycerate is oxidized to 3-phosphohydroxypyruvate by 3-phosphoglycerate dehydrogenase (PHGDH).
- Transamination: 3-phosphohydroxypyruvate undergoes transamination with glutamate to form O-phospho-L-serine, catalyzed by phosphoserine aminotransferase (PSAT).

- Hydrolysis: O-phospho-L-serine is dephosphorylated to yield L-serine in a reaction catalyzed by phosphoserine phosphatase (PSP).



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**Diagram 1:** The Phosphorylated Pathway of L-Serine Biosynthesis.

## Experimental Protocols and Applications

O-Phospho-L-serine-<sup>13</sup>C<sub>3</sub>,<sup>15</sup>N is primarily utilized as an internal standard in quantitative mass spectrometry-based assays and as a tracer in metabolic flux studies. While specific, detailed protocols for this particular labeled compound are not readily available in the public domain, the following sections provide general methodologies for its application.

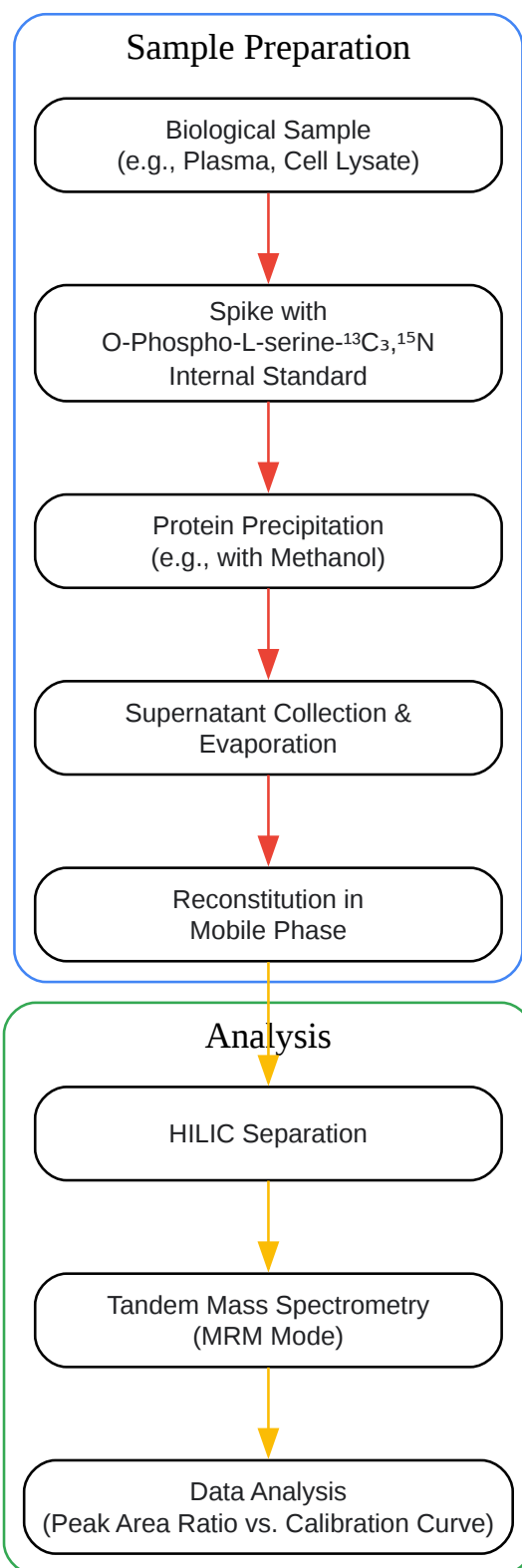
### Quantitative Analysis by LC-MS/MS

Isotope dilution mass spectrometry is the gold standard for accurate quantification of metabolites in complex biological matrices. O-Phospho-L-serine-<sup>13</sup>C<sub>3</sub>,<sup>15</sup>N serves as an ideal internal standard for the quantification of endogenous O-Phospho-L-serine and other related amino acids.

General Protocol for Sample Preparation and Analysis:

- Preparation of Stock and Working Solutions:
  - Prepare a stock solution of O-Phospho-L-serine-<sup>13</sup>C<sub>3</sub>,<sup>15</sup>N in a suitable solvent (e.g., water or a mild aqueous acid) at a concentration of 1 mg/mL.
  - Prepare a working internal standard solution by diluting the stock solution to a concentration appropriate for the expected range of the analyte in the samples (typically in the low µg/mL to ng/mL range).

- Sample Preparation:
  - To a known volume of biological sample (e.g., plasma, cell lysate), add a precise volume of the internal standard working solution.
  - Perform protein precipitation by adding a cold organic solvent such as methanol or acetonitrile.
  - Vortex and centrifuge the samples to pellet the precipitated proteins.
  - Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
  - Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.
- LC-MS/MS Analysis:
  - Chromatography: Employ a HILIC (Hydrophilic Interaction Liquid Chromatography) column for optimal retention and separation of polar analytes like O-Phospho-L-serine.
    - Mobile Phase A: Water with an additive such as formic acid or ammonium formate.
    - Mobile Phase B: Acetonitrile with the same additive.
    - A gradient elution from high organic to high aqueous content is typically used.
  - Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode.
    - Define specific precursor-to-product ion transitions for both the unlabeled analyte and the  $^{13}\text{C}_3$ ,  $^{15}\text{N}$ -labeled internal standard.
    - The concentration of the analyte is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.



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**Diagram 2:** General Experimental Workflow for Quantitative LC-MS/MS Analysis.

## Quantitative NMR (qNMR) Spectroscopy

While less common for this specific compound, qNMR can be a powerful tool for determining the concentration of O-Phospho-L-serine- $^{13}\text{C}_3$ , $^{15}\text{N}$  in a solution without the need for an identical internal standard. The presence of the  $^{15}\text{N}$  label can be exploited in heteronuclear NMR experiments for specific detection.

General Considerations for qNMR:

- An internal calibrant of known concentration and purity with non-overlapping signals is required.
- Acquisition parameters must be carefully optimized to ensure complete spin relaxation between scans for accurate integration.
- The concentration of the analyte is calculated based on the integral ratio of the analyte and calibrant signals, their respective number of protons, and their molecular weights.

## Safety and Handling

A material safety data sheet (MSDS) should be consulted before handling O-Phospho-L-serine- $^{13}\text{C}_3$ , $^{15}\text{N}$ . As with any chemical reagent, appropriate personal protective equipment, including gloves and safety glasses, should be worn. The compound should be handled in a well-ventilated area.

This technical guide provides a summary of the available information on O-Phospho-L-serine- $^{13}\text{C}_3$ , $^{15}\text{N}$ . Researchers are encouraged to consult the cited literature and product-specific documentation for further details.

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## References

- 1. O-Phospho-L-serine - Safety Data Sheet [chemicalbook.com]

- 2. medchemexpress.com [medchemexpress.com]
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